
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized in 2000 by researchers at the University of Nottingham, United Kingdom. Since then, BML-190 has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions.
Mecanismo De Acción
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide is a selective antagonist of CB2 receptors, which means it binds to the receptor and blocks its activation by endogenous or exogenous ligands. CB2 receptors are G protein-coupled receptors that are activated by cannabinoids, such as THC and CBD. The activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects. By blocking CB2 receptor activation, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide can modulate these effects and potentially provide therapeutic benefits in different disease conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide are primarily related to its effects on CB2 receptor signaling. CB2 receptors are primarily expressed in immune cells, including macrophages, T cells, and B cells. Activation of CB2 receptors has been shown to modulate cytokine production, immune cell migration, and phagocytosis. By blocking CB2 receptor activation, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide can inhibit these effects and potentially reduce inflammation and immune-mediated damage in different tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its high selectivity for CB2 receptors, its well-established synthesis method, and its availability from commercial sources. However, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide also has some limitations, including its potential off-target effects on other receptors, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Direcciones Futuras
Future research directions for N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide include the investigation of its potential therapeutic benefits in different disease conditions, the optimization of its pharmacokinetic properties to improve its efficacy and safety, and the development of more selective CB2 receptor antagonists with improved pharmacological properties. Additionally, the role of CB2 receptors in different physiological processes, such as bone metabolism and neuroprotection, is an area of active research that could benefit from the use of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide as a tool compound.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is purified using column chromatography to obtain the final compound. This method has been optimized to achieve high yields and purity of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively used in scientific research to investigate the role of CB2 receptors in various diseases and conditions. CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation, pain, and immune response. N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has been used to study the effects of CB2 receptor activation and inhibition in different animal models of disease, including inflammatory bowel disease, multiple sclerosis, and neuropathic pain.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-2-7-14(13(16)8-10)18-15(19)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYVZTQDNAVFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
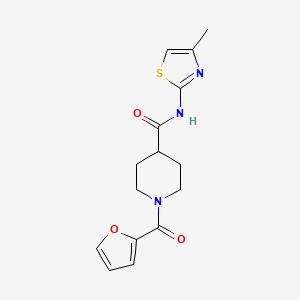
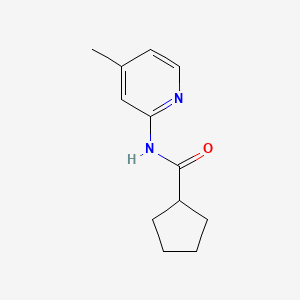
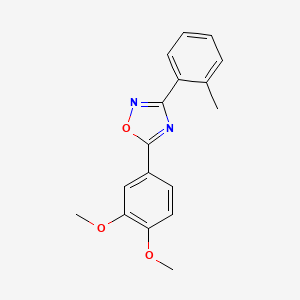
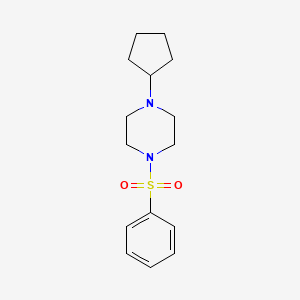
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
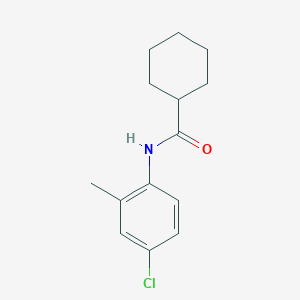

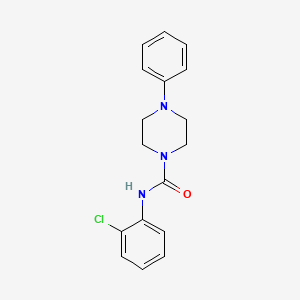
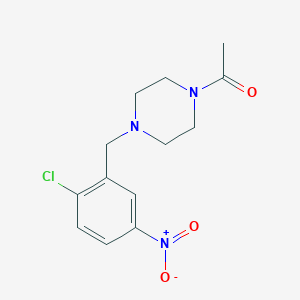
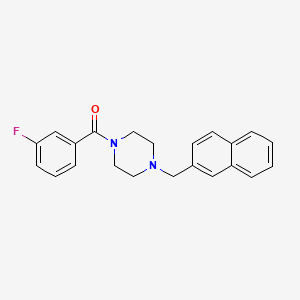
![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)